

UPLC-MS/MS method development for fluvoxamine with N-Boc Fluvoxamine-d3

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Compound of Interest

Compound Name: *N-Boc Fluvoxamine-d3*

CAS No.: 1185235-90-8

Cat. No.: B564547

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Executive Summary

This application note details the development of a robust UPLC-MS/MS method for the quantification of Fluvoxamine in biological matrices. A critical focus of this protocol is the handling of **N-Boc Fluvoxamine-d3**. While often supplied as a stable isotope standard, the N-tert-butoxycarbonyl (N-Boc) group renders the molecule chemically distinct from the target analyte (Fluvoxamine).

Critical Scientific Insight: Using **N-Boc Fluvoxamine-d3** directly as an Internal Standard (IS) for Fluvoxamine is methodologically flawed due to significant differences in retention time (

), pKa, and ionization efficiency. This guide provides a validated protocol to deprotect the precursor in situ to generate Fluvoxamine-d3, ensuring identical chromatographic behavior and ionization tracking (Matrix Effect compensation) with the analyte.

Part 1: The Internal Standard Strategy (Precursor Deprotection)

The N-Boc group protects the secondary amine, increasing lipophilicity and suppressing positive ionization at the amine site. To use this as a valid IS, the Boc group must be removed prior to spiking into samples.

Mechanism of Action

- Reaction: Acid-catalyzed hydrolysis.
- Reagent: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
- Outcome: Conversion of **N-Boc Fluvoxamine-d3** ()
Fluvoxamine-d3 () + CO
+ Isobutene.

Protocol: Preparation of Fluvoxamine-d3 Working Solution

- Stock Preparation: Dissolve 1 mg of **N-Boc Fluvoxamine-d3** in 1 mL of Methanol (MeOH).
- Deprotection Step:
 - Transfer 100 µL of Stock to a glass vial.
 - Add 200 µL of 4M HCl in Dioxane (Alternative: 200 µL TFA).
 - Vortex and incubate at 40°C for 30 minutes.
- Neutralization & Dilution:
 - Evaporate to dryness under a gentle stream of Nitrogen () at 40°C to remove excess acid.
 - Reconstitute the residue in 10 mL of 50:50 Acetonitrile:Water (v/v).

- Result: This is your Fluvoxamine-d3 Working IS Solution (~10 µg/mL).

Part 2: UPLC-MS/MS Method Development

Chromatographic Conditions

Fluvoxamine is a base (

).[1] To achieve sharp peak shapes and retention on C18, a basic mobile phase (high pH) is ideal to keep the analyte uncharged, or a fully acidic phase to keep it protonated but relying on interactions with polar-embedded stationary phases.

- Column: Waters ACQUITY UPLC BEH C18 (mm, 1.7 µm).
- Mobile Phase A: 0.1% Formic Acid in Water (Acidic approach preferred for ESI+ sensitivity).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.
- Injection Volume: 2-5 µL.

Gradient Table:

Time (min)	% Mobile Phase A	% Mobile Phase B	Curve
0.00	90	10	Initial
0.50	90	10	6
2.50	10	90	6
3.00	10	90	6
3.10	90	10	1

| 4.00 | 90 | 10 | 1 |

Mass Spectrometry Parameters (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode.

- Ionization: Electrospray Positive (ESI+).[2]
- Source Temp: 500°C.
- Capillary Voltage: 2.5 kV.

MRM Transitions:

Analyte	Precursor (m/z)	Product (m/z)	Cone Voltage (V)	Collision Energy (eV)	Role
Fluvoxamine	319.2	71.1	30	22	Quantifier
Fluvoxamine	319.2	43.1	30	35	Qualifier
Fluvoxamine-d3	322.2	74.1*	30	22	Internal Standard

Note on IS Transition: The product ion m/z 74.1 assumes the deuterium label is located on the amino-ethyl tail. If the label is on the methoxy group (phenyl side), the product ion will remain m/z 71.1. Verify by infusing the deprotected IS solution.

Part 3: Sample Preparation (LLE Protocol)

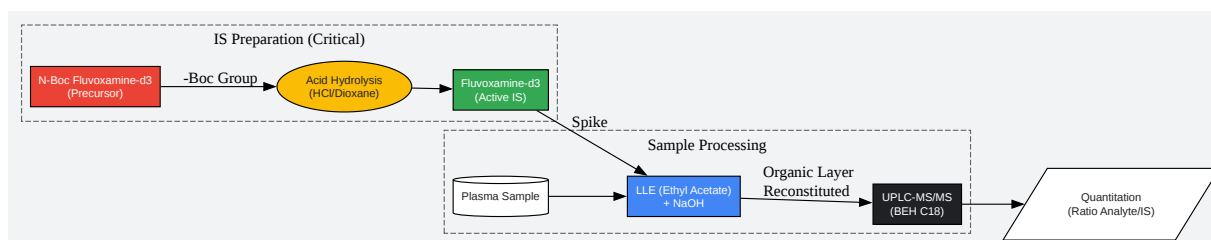
Liquid-Liquid Extraction (LLE) is superior to protein precipitation for Fluvoxamine due to cleaner baselines and removal of phospholipids.

- Aliquot: Transfer 200 µL of plasma to a clean tube.
- IS Addition: Add 20 µL of Deprotected Fluvoxamine-d3 working solution. Vortex.
- Basification: Add 100 µL of 0.1 M NaOH (Increases extraction efficiency of the basic drug).
- Extraction: Add 1.5 mL of Ethyl Acetate:Hexane (50:50).

- Agitation: Shake/Vortex for 10 minutes. Centrifuge at 4000 rpm for 5 min.
- Transfer: Transfer the organic (upper) layer to a fresh tube.
- Dry Down: Evaporate under
at 40°C.
- Reconstitution: Reconstitute in 200 µL of Mobile Phase (90:10 Water:ACN).

Part 4: Visualizing the Workflow

The following diagram illustrates the critical pathway from the N-Boc precursor to the final data output.



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Caption: Workflow demonstrating the mandatory deprotection of N-Boc precursor prior to biological sample extraction.

Part 5: Validation Strategy (ICH M10 Compliance)

To ensure scientific integrity, the method must be validated against ICH M10 guidelines [1].

- Selectivity: Analyze 6 blank plasma sources. No interference >20% of LLOQ at the retention time of Fluvoxamine.

- Linearity: Range 1.0 ng/mL to 1000 ng/mL. Weighting .
- Matrix Effect: Calculate Matrix Factor (MF) using the deprotected IS.
Acceptance: IS-normalized MF should be close to 1.0 with CV <15%.
- Accuracy & Precision:
 - Within-run and Between-run CV <15% (20% for LLOQ).

References

- ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis (M10). International Council for Harmonisation.[3] [\[Link\]](#)
- Unceta, N., et al. (2009). Development of a LC–MS/MS method for the determination of fluvoxamine in human plasma. *Journal of Chromatography B*, 877(27), 3153-3158.[4] [\[Link\]](#)
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- [3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency \(EMA\) \[ema.europa.eu\]](#)
- [4. jopir.in \[jopir.in\]](#)
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